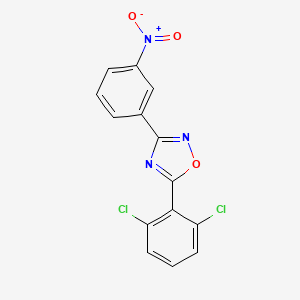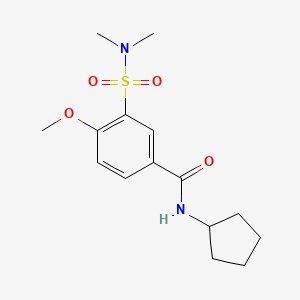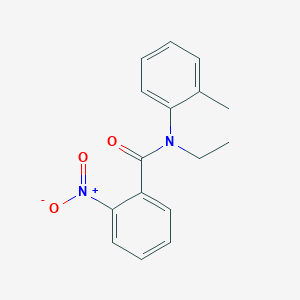![molecular formula C18H18ClFN2OS B5725457 2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5725457.png)
2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorophenyl sulfanyl group is introduced to an ethanone backbone. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one
- 3-(4-Chlorophenyl)-2-oxiranylmethanone
- 2-Methoxyphenyl isocyanate
Uniqueness
2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2OS/c19-14-5-7-15(8-6-14)24-13-18(23)22-11-9-21(10-12-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCNKMHGHOFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(furan-2-yl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5725406.png)

![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)

![METHYL 4-({[(4-FLUOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5725436.png)
![1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5725443.png)
![4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5725445.png)
![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)
